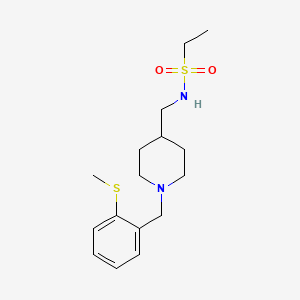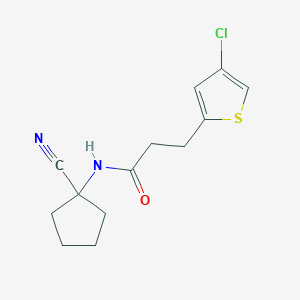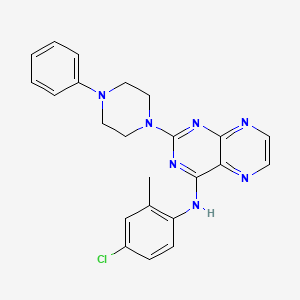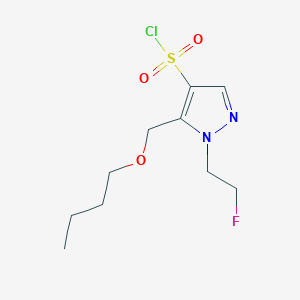![molecular formula C12H15N3O B2633687 (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine CAS No. 1006450-90-3](/img/structure/B2633687.png)
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine, also known as MPMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of pyrazole and has been found to have a variety of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been shown to have neuroprotective effects. Studies have demonstrated that (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can protect against oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has also been studied for its potential use in cancer research. Studies have shown that (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have anti-inflammatory and analgesic properties, which may have applications in the treatment of chronic pain and inflammatory conditions.
Mecanismo De Acción
The exact mechanism of action of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have a variety of interesting biochemical and physiological effects. Studies have shown that (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in lab experiments is its high purity and stability. (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine can be synthesized in large quantities with minimal impurities, which makes it ideal for use in a variety of experiments. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has been found to have low toxicity, which makes it a safe compound to work with in the lab.
One of the limitations of using (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments, and may require the use of organic solvents. Additionally, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine has a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research on (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine. One area of interest is in the development of novel neuroprotective agents based on the structure of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine. Additionally, further research is needed to fully understand the mechanism of action of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine, and to identify potential targets for therapeutic intervention.
Another area of interest is in the development of new methods for synthesizing (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine, which may improve yields and reduce costs. Finally, research is needed to further explore the potential applications of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in cancer research and other areas of medicine.
Conclusion:
In conclusion, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has a variety of interesting biochemical and physiological effects, and has potential applications in the fields of neuroscience and cancer research. While there are some limitations to using (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine in lab experiments, its high purity and stability make it an ideal compound for a variety of applications. With further research, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine may have important implications for the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine involves a multistep process that starts with the reaction of 2-methoxyphenylboronic acid and 1-methylpyrazole-5-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium borohydride and hydrochloric acid to yield the final product, (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine. This synthesis method has been optimized to produce high yields of pure (2-Methoxyphenyl)[(1-methylpyrazol-5-yl)methyl]amine with minimal impurities.
Propiedades
IUPAC Name |
2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-10(7-8-14-15)9-13-11-5-3-4-6-12(11)16-2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQRDBLUCQZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)



![N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633619.png)
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)
![N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B2633623.png)
![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2633624.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea](/img/structure/B2633626.png)
